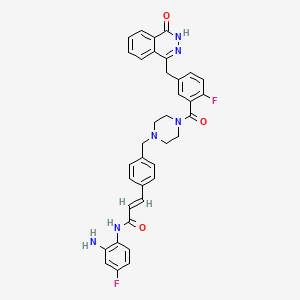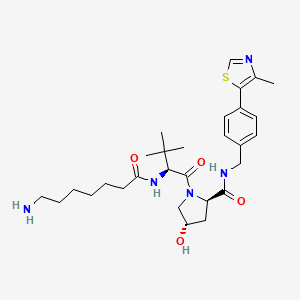
(S,S,R)-Ahpc-C6-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S,R)-Ahpc-C6-NH2 is a chiral compound with potential applications in various scientific fields. The compound’s structure includes a chiral center, making it an interesting subject for stereochemistry studies. Its unique configuration allows it to interact with biological systems in specific ways, which can be leveraged in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R)-Ahpc-C6-NH2 typically involves several steps, including the formation of the chiral centers and the introduction of the amino group. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and the use of solvents that do not interfere with the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S,R)-Ahpc-C6-NH2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(S,S,R)-Ahpc-C6-NH2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in stereochemistry studies to understand the behavior of chiral molecules.
Biology: Its interactions with biological systems make it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (S,S,R)-Ahpc-C6-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S,S,R)-Ahpc-C6-NH2 include other chiral amines and amino acids, such as (R,R,S)-Ahpc-C6-NH2 and (S,S,S)-Ahpc-C6-NH2. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct properties and interactions compared to its isomers. This makes it particularly valuable in applications where stereochemistry plays a critical role, such as in drug design and development.
Propriétés
Formule moléculaire |
C29H43N5O4S |
|---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26+/m0/s1 |
Clé InChI |
MOCAYTDKEHDJAK-PPJWLVRDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)
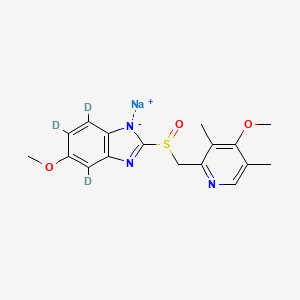
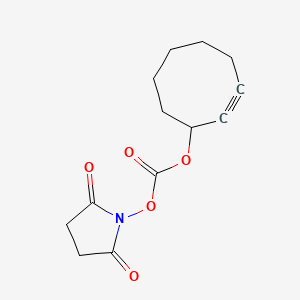
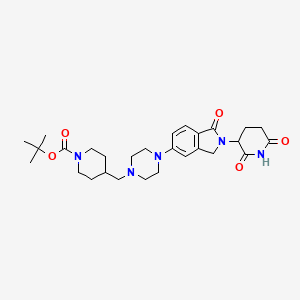
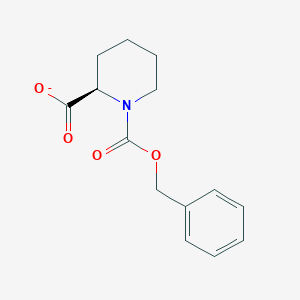
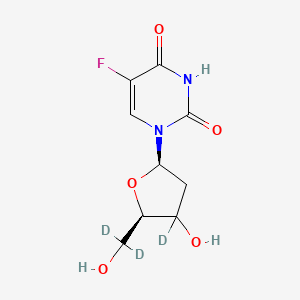
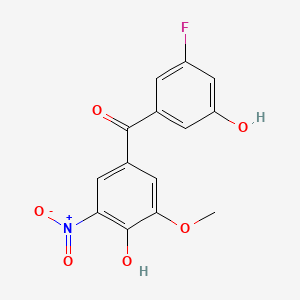
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
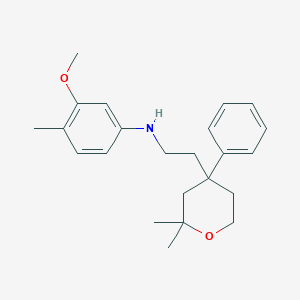
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
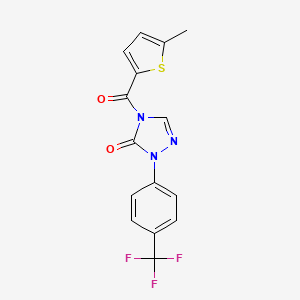
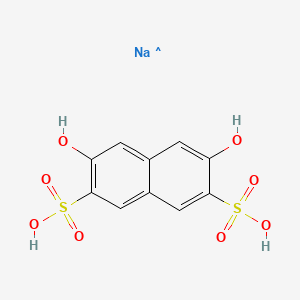
![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)
